molecular formula C14H11NO4 B6401791 2-Methyl-3-(3-nitrophenyl)benzoic acid CAS No. 1261891-59-1

2-Methyl-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401791
CAS No.: 1261891-59-1
M. Wt: 257.24 g/mol
InChI Key: VVAXRPVAMDOURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a nitrophenyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-3-(3-nitrophenyl)benzoic acid typically involves the nitration of 2-methylbenzoic acid followed by a series of purification steps. One common method includes:

    Nitration: 2-Methylbenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 3-nitro-o-xylene using an organic solvent and a catalyst, with oxygen gas introduced to carry out the oxidation at temperatures between 90-100°C. The reaction mixture is then subjected to cooling, filtration, and further purification steps to yield the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: this compound can be oxidized to form 2-Methyl-3-(3-nitrophenyl)benzene-1,2-dicarboxylic acid.

    Reduction: Reduction of the nitro group yields 2-Methyl-3-(3-aminophenyl)benzoic acid.

Scientific Research Applications

2-Methyl-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methyl-3-nitrobenzoic acid
  • 3-Nitro-o-toluic acid
  • 2-Methyl-3-(4-nitrophenyl)benzoic acid

Comparison: 2-Methyl-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. Compared to 2-Methyl-3-nitrobenzoic acid, the presence of the additional phenyl group in this compound enhances its potential for π-π interactions and increases its molecular complexity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-3-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAXRPVAMDOURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690043
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-59-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.